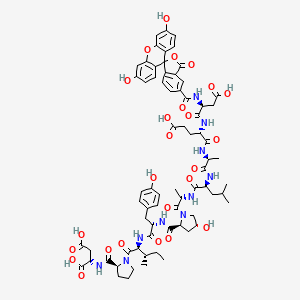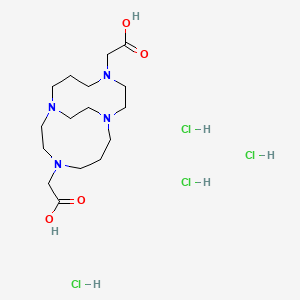
CB-TE2A (tetrahydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB-TE2A (tetrahydrochloride) is a bifunctional chelator, which is a derivative of the macrocyclic ligand tetradecane backbone. It is primarily used for conjugation with peptides and radionuclides, making it valuable in various scientific research applications, particularly in the fields of nuclear medicine and molecular imaging .
Vorbereitungsmethoden
The synthesis of CB-TE2A (tetrahydrochloride) involves the regioselective alkylation of benzyl bromoacetate followed by successive deprotection of the methylene bridge and benzyl group. The compound can be prepared in a salt-free form from cyclam with an overall yield of 74% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
CB-TE2A (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits intricate redox behavior, particularly with manganese and cobalt complexes.
Substitution: It can be used for conjugation with peptides and radionuclides, forming stable coordination complexes. Common reagents used in these reactions include ammonium acetate and various radiometals like copper and gallium. The major products formed are typically stable metal-chelate complexes.
Wissenschaftliche Forschungsanwendungen
CB-TE2A (tetrahydrochloride) has several scientific research applications:
Wirkmechanismus
CB-TE2A (tetrahydrochloride) functions by forming stable coordination complexes with metal ions. The macrocyclic ligand structure provides a tight binding environment, preventing transchelation and hydrolysis of the metal ion . This stability is crucial for its effectiveness in radiopharmaceutical applications, ensuring that the radiometal is properly directed to the desired molecular target in vivo .
Vergleich Mit ähnlichen Verbindungen
CB-TE2A (tetrahydrochloride) is compared with other chelators such as:
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): While NOTA is considered the practical gold standard for copper radiolabeling, CB-TE2A and its derivatives offer superior properties in terms of stability and binding affinity.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is another widely used chelator, but CB-TE2A provides more inert complexes, making it preferable for certain applications.
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): CB-TE2A is a derivative of TETA and offers improved kinetic stability for metal complexes.
CB-TE2A (tetrahydrochloride) stands out due to its enhanced stability and versatility in forming complexes with various radiometals, making it a valuable tool in modern scientific research .
Eigenschaften
Molekularformel |
C16H34Cl4N4O4 |
|---|---|
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C16H30N4O4.4ClH/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24;;;;/h1-14H2,(H,21,22)(H,23,24);4*1H |
InChI-Schlüssel |
YJDWUKQQSHFSBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


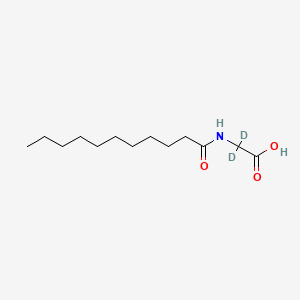
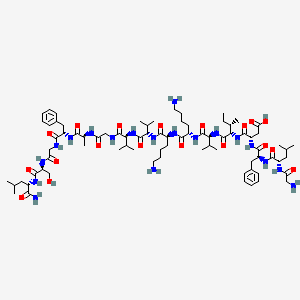

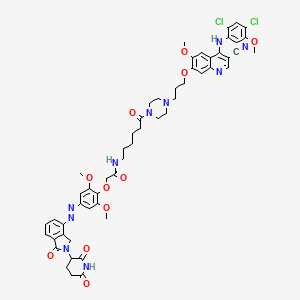
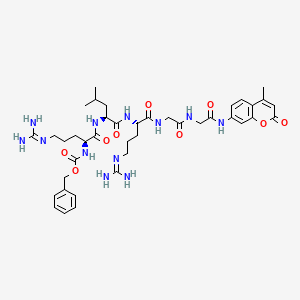
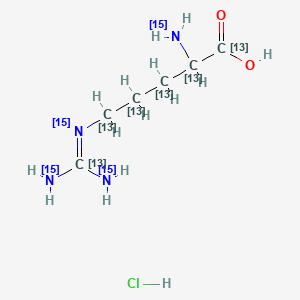
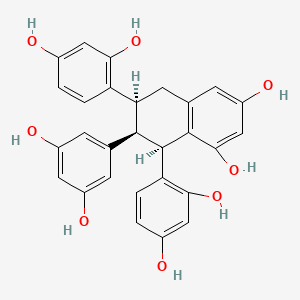
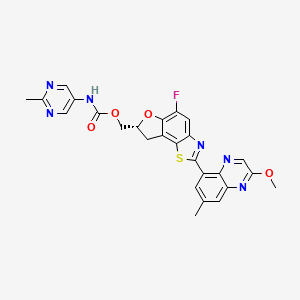
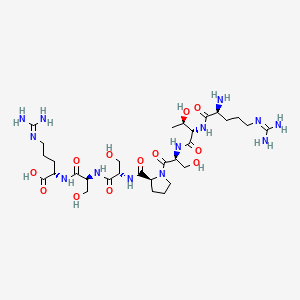
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

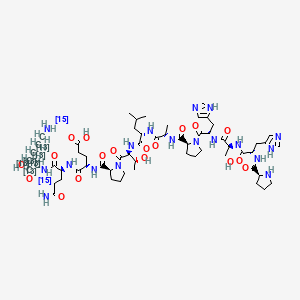
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
